![molecular formula C19H21NOSe B14304783 N-[2-(Phenylselanyl)cyclohexyl]benzamide CAS No. 114290-37-8](/img/structure/B14304783.png)
N-[2-(Phenylselanyl)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Phenylselanyl)cyclohexyl]benzamide is an organic compound that features a cyclohexyl ring substituted with a phenylselanyl group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide typically involves the reaction of cyclohexylamine with phenylselenyl chloride to form the intermediate N-(2-phenylselanyl)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound. The reactions are generally carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclohexylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Phenylselanyl)cyclohexylamine: An intermediate in the synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide.
Cyclohexylbenzamide: A reduced form of the compound without the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group, which may have similar redox properties.
Uniqueness
This compound is unique due to the presence of both the phenylselanyl group and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
114290-37-8 |
|---|---|
Molekularformel |
C19H21NOSe |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
N-(2-phenylselanylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
InChI-Schlüssel |
YOWZYGGHRPSWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
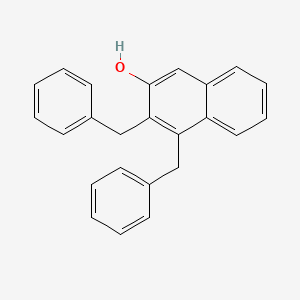
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

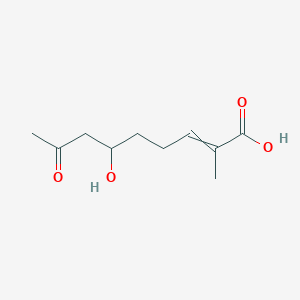
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)


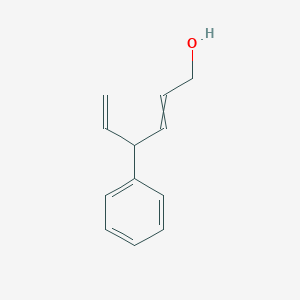
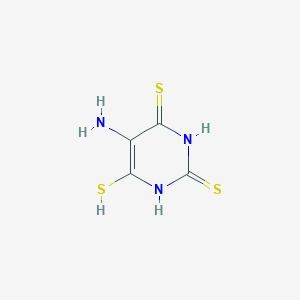

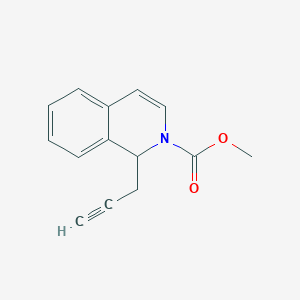
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
